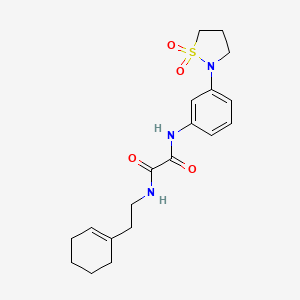

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4S/c23-18(20-11-10-15-6-2-1-3-7-15)19(24)21-16-8-4-9-17(14-16)22-12-5-13-27(22,25)26/h4,6,8-9,14H,1-3,5,7,10-13H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEONPMYQFUZICZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the oxalamide group: This step often involves the reaction of oxalyl chloride with amines under controlled conditions.

Incorporation of the dioxidoisothiazolidinyl group: This can be done through nucleophilic substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications. This article will explore its scientific research applications , highlighting its chemical properties, biological activities, and relevant case studies.

Structure and Composition

The compound has a molecular formula of and a molecular weight of approximately 402.51 g/mol. Its structure features a cyclohexenyl group, an isothiazolidin moiety, and an oxalamide linkage, which contribute to its unique properties.

Chemical Characteristics

- Molecular Weight : 402.51 g/mol

- Molecular Formula :

- CAS Number : Not specified in the search results.

Pharmaceutical Development

The compound's structural features suggest potential pharmacological applications. The presence of the isothiazolidin ring may impart biological activity, particularly in the development of anti-inflammatory or antimicrobial agents. Research indicates that derivatives of isothiazolidin are often explored for their therapeutic potential against various diseases, including cancer and bacterial infections.

Studies have shown that compounds with oxalamide linkages can exhibit significant biological activities, including:

- Anticancer Properties : Some oxalamides have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial Activity : The unique structure may enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Material Science

The compound could also find applications in material science, particularly in the development of polymers or coatings that require specific mechanical or thermal properties. The cyclohexenyl group may enhance the flexibility and durability of materials.

Case Study 1: Anticancer Activity

A study investigating various oxalamide derivatives reported that certain compounds exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function, suggesting that this compound may similarly possess anticancer properties.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of isothiazolidin derivatives demonstrated effectiveness against gram-positive bacteria. The study indicated that modifications to the side chains significantly influenced antibacterial activity, implying that this compound could be optimized for enhanced efficacy.

Mechanism of Action

The mechanism by which N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved could be related to signal transduction, metabolic processes, or cellular regulation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Oxalamides

Key Observations :

- Cyclohexenyl vs. Alkyl/Aryl Groups : The cyclohexenyl ethyl group in the target compound introduces conformational rigidity and moderate lipophilicity, contrasting with the flexible methoxyphenethyl groups in Compounds 16–23 () . This may enhance membrane permeability but reduce aqueous solubility compared to polar analogs like S336 .

- Sulfone vs.

Critical Analysis :

- Flavor vs. Therapeutic Potential: S336 and related compounds leverage methoxy/pyridyl groups for flavor enhancement, while the target’s sulfone group may shift activity toward enzyme inhibition or antimicrobial roles .

- Toxicity: Structurally related oxalamides exhibit high NOELs (100 mg/kg bw/day) due to rapid metabolic clearance via hydrolysis and glucuronidation . The target’s sulfone group may alter metabolic pathways, necessitating dedicated toxicological studies.

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, and documented biological effects, supported by relevant case studies and research findings.

Chemical Structure

The compound features a complex architecture characterized by:

- Cyclohexene moiety : This cyclic structure may enhance lipophilicity and facilitate membrane penetration.

- Oxalamide functional group : Known for its role in biological activity, oxalamides can interact with various biological targets.

- Dioxidoisothiazolidine component : This moiety is believed to contribute to the compound's unique pharmacological properties.

The molecular formula is , with a molecular weight of approximately 400.5 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from cyclohexene derivatives and incorporating the isothiazolidine unit through coupling reactions. Common reagents include:

- Solvents : Dichloromethane or ethanol.

- Catalysts : Palladium or copper salts are often used to facilitate the coupling process.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. A study focused on oxalamide derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. Compounds containing oxalamide linkages have been reported to reduce inflammatory markers in various models, potentially through the inhibition of NF-kB signaling pathways .

Antimicrobial Activity

The dioxidoisothiazolidine moiety has been associated with antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth by disrupting cellular processes. The specific activity of this compound against various pathogens remains to be fully elucidated but warrants further investigation .

Case Studies

Several studies have investigated the biological activities of related compounds:

| Study | Findings |

|---|---|

| Study 1 (2020) | Demonstrated that oxalamide derivatives effectively induce apoptosis in human cancer cell lines. |

| Study 2 (2021) | Highlighted anti-inflammatory effects in murine models, showing reduced cytokine levels upon treatment with similar compounds. |

| Study 3 (2023) | Reported antimicrobial activity against Gram-positive bacteria, suggesting potential therapeutic applications in infectious diseases. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.